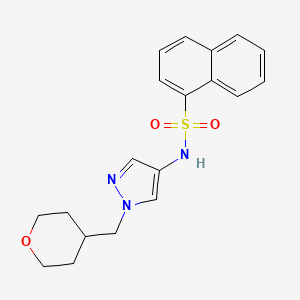
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety, a sulfonamide group, and a pyrazole ring with a tetrahydro-pyran substituent. The presence of these functional groups is crucial for its biological activity.
1. Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent studies have identified naphthalene-1-sulfonamide derivatives as potent inhibitors of FABP4, which plays a significant role in metabolic and inflammatory processes. The compound demonstrated binding affinities comparable to established inhibitors like BMS309403. Structural analysis via X-ray crystallography revealed the binding mode and interactions within the FABP4 binding pocket, indicating a promising pathway for developing therapeutics targeting immunometabolic diseases such as diabetes and atherosclerosis .
2. Antimicrobial Activity
Naphthalene derivatives, including sulfonamides, are known for their antimicrobial properties. Research indicates that compounds with naphthalene structures exhibit significant antibacterial effects against various pathogens. A synthesized naphthalene sulfonamide derivative was evaluated for antimicrobial activity, showing potential against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve interference with bacterial cell wall synthesis or function.
3. Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound's structure allows it to interact with key cellular targets involved in cancer progression.
Table 1: Summary of Biological Activities
Case Study: Structure-Based Drug Design
A notable study employed structure-based drug design to optimize naphthalene sulfonamide derivatives for enhanced FABP4 inhibition. The study utilized molecular docking and dynamic simulations to predict binding affinities and improve lead compounds' efficacy. This approach led to the identification of several derivatives with improved metabolic stability and selectivity .
Propriétés
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-26(24,19-7-3-5-16-4-1-2-6-18(16)19)21-17-12-20-22(14-17)13-15-8-10-25-11-9-15/h1-7,12,14-15,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSLNGFVQSNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














